S-(Iodomethyl) ethanethioate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
S-(iodomethyl) ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5IOS/c1-3(5)6-2-4/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXALJIJPVNAXQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5IOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114254-42-1 | |
| Record name | 1-[(iodomethyl)sulfanyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Investigations of S Iodomethyl Ethanethioate Reactivity
Nucleophilic Substitution Reactions at the Iodomethyl Center
Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an electrophilic carbon atom. In the context of S-(Iodomethyl) ethanethioate, the iodomethyl group serves as the primary site for such reactions.
The efficacy of a leaving group is intrinsically linked to its ability to stabilize the negative charge it acquires upon departure. Generally, weak bases make for good leaving groups. masterorganicchemistry.com Among the common halides, iodide is the best leaving group because the iodide ion is the least basic of the four common halides (F, Cl, Br, and I). libretexts.org This principle applies to both S(_N)1 and S(_N)2 reactions, as the rate-determining step in both mechanisms involves the departure of the leaving group. libretexts.org
The reactivity of a leaving group can often be correlated with the pK(_a) of its conjugate acid. acs.org For instance, iodide is generally a better leaving group than p-toluenesulfonate because the pK(_a) of hydroiodic acid (HI) is approximately -10, while that of p-toluenesulfonic acid is -1.34. acs.org However, it is important to note that sulfonates can be better leaving groups than their pK(_a) values might suggest, as acidity relates to the breaking of a heteroatom-hydrogen bond, whereas in nucleophilic substitution, a heteroatom-carbon bond is cleaved. acs.org
Studies comparing various leaving groups have shown that derivatives with monoatomic leaving groups like iodo and bromo are more reactive than those with p-toluenesulfonate and methanesulfonate. acs.org The triflate group is generally considered one of the best leaving groups for nucleophilic substitution. acs.org
In intermolecular nucleophilic substitution reactions, the nucleophile and the substrate are separate molecules. wikipedia.org The reaction of this compound with a nucleophile involves the attack of the nucleophile on the electrophilic carbon of the iodomethyl group, leading to the displacement of the iodide ion. These reactions typically follow an S(_N)2 mechanism, which is a one-step concerted process where the nucleophile attacks at the same time as the leaving group departs. wikipedia.org The rate of an S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com
The accessibility of the central carbon atom to the nucleophile is a critical factor in S(_N)2 reactions. wikipedia.org Steric hindrance around the reaction center can significantly slow down the reaction rate. youtube.com For this compound, the primary nature of the iodomethyl carbon makes it relatively unhindered and thus susceptible to S(_N)2 attack.
Intramolecular reactions occur when the nucleophile and the leaving group are part of the same molecule. libretexts.org If a molecule contains both a nucleophilic functional group and a suitable leaving group, an intramolecular nucleophilic substitution can occur, leading to the formation of a cyclic product. These reactions are particularly favored when they result in the formation of stable five- or six-membered rings. libretexts.org
In the case of derivatives of this compound, if a nucleophilic moiety is present elsewhere in the molecule at an appropriate distance, it can attack the iodomethyl carbon, displacing the iodide and forming a cyclic thioether. The reaction proceeds via nucleophilic addition of the internal nucleophile to the isonitrile moiety, followed by a 5-exo cyclization. researchgate.net
Carbon-Sulfur Bond Formation and Cleavage Mechanisms
The carbon-sulfur bond is a key structural motif in many biologically active molecules and functional materials. nih.govmdpi.com Consequently, the development of methods for its formation and cleavage is of significant interest in organic synthesis.
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.com These reactions typically involve the coupling of an organohalide with an organometallic reagent in the presence of a transition metal catalyst, most commonly palladium, copper, or nickel. nih.govresearchgate.net
In the context of this compound, the iodomethyl group can participate in cross-coupling reactions to form new carbon-sulfur bonds. The general mechanism for these reactions involves an oxidative addition of the organohalide to the low-valent metal catalyst, followed by transmetalation with the organometallic reagent, and finally, reductive elimination to yield the coupled product and regenerate the catalyst. youtube.comyoutube.com
Palladium complexes are highly effective catalysts for the formation and cleavage of C–S bonds. nih.gov Palladium-catalyzed cross-coupling reactions represent one of the most utilized synthetic tools for C-C and C-heteroatom bond formation. nih.gov The catalytic cycle for a palladium-catalyzed cross-coupling reaction generally involves the following key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (in this case, a derivative of this compound) to form a Pd(II) intermediate. youtube.comyoutube.com
Transmetalation: The organopalladium(II) intermediate reacts with a nucleophilic reagent, transferring the organic group from the nucleophile to the palladium center.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst. youtube.comyoutube.com
The efficiency of these reactions can be influenced by various factors, including the choice of palladium precursor, ligands, base, and solvent. organic-chemistry.orgmdpi.com For instance, the use of bulky, electron-rich phosphine ligands can enhance the rate of both oxidative addition and reductive elimination. organic-chemistry.org
Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound
Copper-Mediated C-S Bond Formations
Copper-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-sulfur bonds, offering an efficient alternative to traditional methods. While direct studies on this compound are not extensively detailed, its reactivity can be inferred from well-established mechanisms involving copper catalysts with alkyl halides and sulfur nucleophiles. These reactions typically utilize a Cu(I) catalyst, which can be generated in situ from various copper precursors.
The catalytic cycle is generally believed to proceed through one of several pathways, with the specific mechanism often depending on the reactants, ligands, and reaction conditions. A commonly proposed mechanism involves the oxidative addition of the alkyl iodide to a Cu(I) species. In the case of this compound, this would lead to a transient Cu(III) intermediate. This high-valent copper species would then undergo reductive elimination to form the C-S bond and regenerate the active Cu(I) catalyst.
An alternative pathway, particularly relevant in photoinduced copper catalysis, involves a single-electron transfer (SET) mechanism. In this process, a photoexcited Cu(I)-thiolate complex can act as an electron donor to the alkyl iodide, leading to the cleavage of the C-I bond and the formation of a carbon-centered radical (•CH₂SC(O)CH₃) and a Cu(II) species. The radical can then combine with a copper-thiolate complex to furnish the final product.
The choice of solvent and ligands can significantly influence the reaction's efficiency and mechanism. Polar aprotic solvents are often employed, and while many modern protocols are "ligand-free," the solvent or other species in the reaction mixture may serve as weak ligands to stabilize the copper intermediates.
Table 1: Proposed Mechanistic Pathways for Copper-Mediated C-S Bond Formation
| Mechanistic Pathway | Key Intermediates | Description |
| Oxidative Addition / Reductive Elimination | Cu(III) species | The Cu(I) catalyst undergoes oxidative addition to the C-I bond of this compound, forming a Cu(III) intermediate, which then reductively eliminates the product. |
| Single-Electron Transfer (SET) | Carbon-centered radical, Cu(II) species | A photoexcited Cu(I) complex transfers an electron to this compound, generating a radical intermediate that subsequently reacts to form the C-S bond. |
Radical-Mediated Transformations and C-S Bond Activation
This compound is susceptible to radical-mediated transformations due to the relatively weak carbon-iodine bond. The generation of a carbon-centered radical alpha to the thioester group (AcS-CH₂•) is a key step in these reactions. This radical can be generated through various methods, including the use of radical initiators or via photolytic or sonochemical cleavage of the C-I bond.
Once formed, this radical intermediate can participate in a range of synthetic transformations. For instance, it can undergo addition reactions to alkenes or alkynes, leading to the formation of new carbon-carbon bonds. This reactivity is central to the synthesis of more complex molecules, such as thiolactones, through radical cyclization pathways.
Another significant radical-mediated process is C-S bond activation. An electrochemical approach has demonstrated that thioethers can undergo one-electron oxidation to form a transient sulfur-centered radical cation. wikipedia.org This intermediate can then couple with another radical, leading to the cleavage of the C(sp³)–S bond. wikipedia.org While this is an activation of a different C-S bond, it highlights the accessibility of radical pathways in sulfur-containing compounds. The generation of the AcS-CH₂• radical from this compound via halogen atom transfer (XAT) is a plausible pathway, where a silyl radical, generated by visible light, abstracts the iodine atom to initiate a radical chain process. rsc.orgresearchgate.net
Table 2: Research Findings in Radical-Mediated Reactions of Related Thioesters
| Study Focus | Key Findings | Potential Application to this compound | Reference |
| Cyclisation of α-bromo thioesters | Radical conditions (e.g., using AIBN and Bu₃SnH) can initiate 5-exo-trig cyclization to form thiolactones. | Synthesis of functionalized thiolactones starting from this compound and an appropriate unsaturated partner. | youtube.com |
| Halogen Atom Transfer (XAT) Activation | Visible light and tris(trimethylsilyl)silane can generate radicals from alkyl iodides via XAT for subsequent C-C bond formation. | A metal-free method to generate the AcS-CH₂• radical for addition to iminium ions or electron-deficient alkenes. | rsc.org |
Electrochemical Approaches to C-S Bond Manipulation
Electrochemical methods offer a powerful and reagent-free approach to manipulate C-S bonds by precisely controlling the reduction or oxidation potential. For this compound, both reductive and oxidative pathways can be envisioned to achieve C-S bond manipulation.
Reductive Pathway: The carbon-iodine bond is the most electrochemically active site for reduction. Cathodic reduction of this compound would involve the transfer of an electron to the σ* orbital of the C-I bond, leading to its cleavage. This can proceed via a one-electron reduction to form a carbon-centered radical (AcS-CH₂•) and an iodide ion, or via a two-electron process to form a carbanion (AcS-CH₂⁻). These reactive intermediates can then be trapped by electrophiles or participate in subsequent reactions. This approach provides a clean method for generating the key radical or anionic intermediates discussed in other sections.
Oxidative Pathway: While the C-I bond is not readily oxidized, the sulfur atom of the thioester can be. Anodic oxidation could lead to a sulfur-centered radical cation. Such species are known to be key intermediates in the electrochemical cleavage of C(sp³)–S bonds in thioethers. wikipedia.org This radical-mediated pathway could potentially be harnessed to activate the C-S bond in this compound, leading to fragmentation or rearrangement products. This method features mild, catalyst- and oxidant-free reaction conditions. wikipedia.org
Table 3: Potential Electrochemical Transformations of this compound
| Electrochemical Process | Electrode | Key Intermediate | Potential Outcome |
| Reduction | Cathode | Carbon-centered radical (AcS-CH₂•) or Carbanion (AcS-CH₂⁻) | C-I bond cleavage, formation of dimers, or reaction with electrophiles. |
| Oxidation | Anode | Sulfur-centered radical cation | C-S bond activation, fragmentation, or reaction with nucleophiles. |
Elimination Reactions and Rearrangements
Pathways Leading to Unsaturated Sulfur Compounds
This compound can potentially undergo elimination reactions to form unsaturated sulfur compounds, analogous to the dehydrohalogenation of alkyl halides. This transformation would involve the removal of a hydrogen atom from the acetyl group and the iodide from the methyl group, formally leading to the formation of S-ethenyl ethanethioate (thioacetic acid vinyl ester). The reaction is typically promoted by a base.
The mechanism can proceed via two main pathways: E2 (bimolecular elimination) or E1 (unimolecular elimination).
E2 Mechanism: This is a concerted, one-step process where the base abstracts a proton from the carbon alpha to the carbonyl group, while simultaneously the C-S bond shifts to form a C=C double bond, and the iodide ion departs. The acidity of the α-protons is enhanced by the adjacent carbonyl group, making them susceptible to abstraction by a moderately strong base. This pathway is likely favored by the use of a strong, non-nucleophilic base.
E1 Mechanism: This two-step mechanism involves the initial, rate-determining departure of the iodide leaving group to form a carbocation intermediate (⁺CH₂SC(O)CH₃). This cation is stabilized by the adjacent sulfur atom through resonance. In a subsequent fast step, a weak base abstracts a proton from the alpha-carbon to form the double bond. This pathway might be favored under solvolytic conditions with a weak base.
The competition between substitution (Sₙ1/Sₙ2) and elimination (E1/E2) is a critical factor, influenced by the strength and steric bulk of the base, the solvent, and the temperature.
S- to O-Acyl Migration Phenomena in Thioester Systems
Acyl migration is a well-documented phenomenon in systems containing both a thioester and a suitably positioned nucleophile. While S-to-N acyl transfer is more commonly studied, particularly in the context of peptide chemistry, the principles can be extended to S-to-O migration. This intramolecular rearrangement involves the transfer of the acetyl group from the sulfur atom to an oxygen nucleophile.
For this compound itself, this would require the presence of a hydroxyl group within the molecule. However, considering the thioester moiety in a broader context, if it were part of a larger molecule containing a hydroxyl group (e.g., after a reaction that introduces one), an S-to-O acyl migration could occur.
The mechanism proceeds through an intramolecular nucleophilic attack of the hydroxyl group on the electrophilic carbonyl carbon of the thioester. This forms a cyclic tetrahedral intermediate. The collapse of this intermediate can then proceed in two ways: either reverting to the starting materials or proceeding to the more thermodynamically stable oxygen ester by cleaving the C-S bond. The stability of the resulting O-ester compared to the S-thioester is a key driving force for the reaction. The process is often catalyzed by acid or base, which can activate the carbonyl group or deprotonate the nucleophile, respectively.
Advanced Spectroscopic and Analytical Methodologies for Elucidating Structure and Reaction Pathways
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure and dynamics of molecules. In the context of S-(Iodomethyl) ethanethioate, various NMR methods can be employed to monitor reactions, confirm structural arrangements, and assign complex molecular frameworks.
In situ NMR for Reaction Monitoring
In situ NMR allows for the real-time observation of chemical reactions, providing kinetic and mechanistic insights. For reactions involving this compound, such as nucleophilic substitution at the iodomethyl group, ¹H NMR can be used to track the disappearance of reactant signals and the appearance of product signals. For instance, the methylene (B1212753) protons adjacent to the iodine atom in this compound would exhibit a characteristic chemical shift. Upon reaction, this signal would decrease in intensity, while new signals corresponding to the methylene group in the product would emerge. This technique has been successfully applied to monitor the formation of metal-organic frameworks and other complex systems, demonstrating its utility in understanding reaction evolution. rsc.orgcardiff.ac.uk The rate of change in signal intensities can be used to determine reaction kinetics.
Table 1: Hypothetical ¹H NMR Data for Monitoring a Reaction of this compound
| Time (min) | Reactant CH₂I Signal Intensity (Integral) | Product CH₂-Nu Signal Intensity (Integral) |
|---|---|---|
| 0 | 1.00 | 0.00 |
| 10 | 0.75 | 0.25 |
| 30 | 0.40 | 0.60 |
| 60 | 0.15 | 0.85 |
Note: This table is illustrative and represents the expected trend in an in situ NMR experiment.
Solid-State NMR for Structural Confirmation
Solid-state NMR (ssNMR) is indispensable for characterizing the structure and dynamics of solid materials. zenodo.orgnih.gov While this compound is a liquid at room temperature, ssNMR could be employed to study its interactions when adsorbed onto a solid support or to characterize solid derivatives. Techniques like cross-polarization magic-angle spinning (CP-MAS) can enhance the signal of low-abundance nuclei like ¹³C, providing detailed information about the carbon skeleton. Different polymorphs or solid-state packing arrangements would result in distinct chemical shifts and relaxation times, allowing for their differentiation. nih.gov
2D NMR Techniques for Complex Structural Assignment
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the structure of complex molecules and their reaction products. For a molecule like this compound, a Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate the signals of the methyl and methylene protons with their directly attached ¹³C atoms. In the case of more complex derivatives, a Heteronuclear Multiple Bond Correlation (HMBC) experiment could establish long-range (2-3 bond) correlations, helping to piece together the molecular structure. For instance, an HMBC correlation between the carbonyl carbon and the methylene protons would confirm their connectivity through the sulfur atom.
Mass Spectrometry for Reaction Intermediates and Product Identification
Mass spectrometry is a highly sensitive technique used to determine the molecular weight of compounds and to elucidate their structure by analyzing their fragmentation patterns. In the study of this compound reactions, mass spectrometry can be used to identify transient reaction intermediates and final products. nih.gov For example, in a substitution reaction, electrospray ionization mass spectrometry (ESI-MS) could detect the formation of a cationic intermediate or the protonated molecular ion of the final product. The high-resolution capabilities of modern mass spectrometers allow for the determination of the elemental composition of these species with high accuracy.
Table 2: Expected Mass Spectrometry Data for this compound and a Hypothetical Substitution Product
| Compound | Formula | Expected m/z ([M+H]⁺) |
|---|---|---|
| This compound | C₃H₅IOS | 216.92 |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a material's surface. oulu.fi While direct XPS analysis of liquid this compound is not standard, this technique is highly valuable for studying its interaction with surfaces or for characterizing thin films of its derivatives. For a thioacetate-containing monolayer on a surface, XPS would confirm the presence of carbon, oxygen, and sulfur. researchgate.net High-resolution scans of the C 1s, O 1s, and S 2p regions would provide insight into the chemical environment of these atoms. For instance, the C 1s spectrum would show distinct peaks for the methyl carbon, the carbonyl carbon, and the methylene carbon. The S 2p spectrum would be characteristic of a thioester linkage. nih.govdiva-portal.org
Table 3: Expected Binding Energies in XPS for a Thioacetate-Functionalized Surface
| Element (Orbital) | Expected Binding Energy (eV) | Chemical State Information |
|---|---|---|
| C 1s | ~285.0 | Aliphatic Carbon (C-C, C-H) |
| C 1s | ~286.5 | Carbon singly bonded to S (C-S) |
| C 1s | ~288.5 | Carbonyl Carbon (C=O) |
| O 1s | ~532.0 | Carbonyl Oxygen (C=O) |
| S 2p | ~163-164 | Thioester Sulfur |
Note: These are approximate values and can vary depending on the specific chemical environment and instrument calibration.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Mechanistic Insight
Table 4: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| C-H stretch (methyl) | 2900-3000 | IR, Raman |
| C=O stretch (thioester) | 1680-1700 | IR (strong), Raman (moderate) |
| CH₂ bend | 1400-1450 | IR, Raman |
| C-O stretch (thioester) | 1100-1200 | IR, Raman |
| C-S stretch | 600-800 | IR, Raman |
Note: These are general ranges and the exact peak positions can be influenced by the molecular environment.
Chromatographic and Separation Techniques for Purity and Isolation Studies
The assessment of purity and the isolation of this compound from reaction mixtures or impurities rely on a suite of powerful chromatographic and separation techniques. These methods exploit subtle differences in the physicochemical properties of compounds to achieve separation. The choice of technique is dictated by the specific goals of the analysis, whether it be rapid purity assessment, preparative isolation, or quantitative determination.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound. Its high resolution and sensitivity make it ideal for separating the target compound from structurally similar impurities.
Method Development and Validation
A robust HPLC method for this compound would typically involve a reversed-phase approach, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. A common stationary phase choice would be a C18-silica column. The mobile phase would likely consist of a gradient of water and an organic solvent like acetonitrile or methanol, allowing for the efficient elution of compounds with varying polarities.
Method validation would be performed to ensure specificity, linearity, precision, accuracy, and robustness. This ensures that the analytical method is reliable for its intended purpose.
Analysis of Chromatograms and Impurity Profiling
The HPLC chromatogram provides a wealth of information. The retention time of the main peak, under defined conditions, is characteristic of this compound. The area of this peak is proportional to its concentration. Impurities are observed as separate peaks with different retention times. By comparing the peak areas, the purity of the sample can be calculated.
Hypothetical HPLC Data for Purity Analysis of this compound
| Peak No. | Retention Time (min) | Peak Area | % Area | Identification |
| 1 | 2.54 | 15,800 | 0.8 | Impurity A |
| 2 | 4.78 | 1,950,000 | 98.5 | This compound |
| 3 | 6.12 | 13,900 | 0.7 | Impurity B |
This table represents a hypothetical analysis and is for illustrative purposes.
Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Impurity Detection
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. sums.ac.ir When coupled with Mass Spectrometry (MS), it provides definitive identification of the separated components. sums.ac.ir This makes GC-MS an invaluable tool for detecting and identifying volatile impurities in this compound samples.
Sample Preparation and Derivatization
For GC analysis, samples of this compound would be dissolved in a suitable volatile solvent. Derivatization is typically not necessary for this compound, assuming it is sufficiently volatile and thermally stable under GC conditions.
Interpretation of GC-MS Data
The GC separates the components of the mixture, and each component is then introduced into the mass spectrometer. The mass spectrometer generates a mass spectrum for each component, which is a unique fragmentation pattern that acts as a "molecular fingerprint." By comparing these mass spectra to a library of known compounds, the identity of volatile impurities can be confirmed.
Illustrative GC-MS Data for a Hypothetical Impurity in this compound
| Retention Time (min) | Major Mass Fragments (m/z) | Tentative Identification |
| 3.91 | 43, 75, 127, 170 | This compound |
| 5.23 | 29, 45, 60 | Acetic Acid (Impurity) |
This table contains hypothetical data for illustrative purposes.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Rapid Purity Checks
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for monitoring the progress of chemical reactions and for preliminary purity assessments. libretexts.orgumass.edu It involves a stationary phase, typically a thin layer of silica gel or alumina on a flat carrier, and a mobile phase, which is a solvent or solvent mixture. libretexts.org
Plate Preparation and Elution
A small spot of the this compound sample is applied to the TLC plate, which is then placed in a sealed chamber containing the mobile phase. umass.edu The mobile phase moves up the plate by capillary action, and the components of the sample travel at different rates depending on their polarity and affinity for the stationary and mobile phases. libretexts.org
Visualization and Rf Value Calculation
Since this compound is not colored, visualization of the separated spots on the TLC plate requires techniques such as UV irradiation (if the compound is UV-active) or staining with a chemical reagent like iodine, which reacts with organic compounds to produce colored spots. umass.edulibretexts.org
The retention factor (Rf) value is calculated for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front. libretexts.org The Rf value is a characteristic of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature).
Example of TLC Data for Reaction Monitoring
| Spot | Distance Traveled by Spot (cm) | Distance Traveled by Solvent (cm) | Rf Value | Identification |
| 1 | 2.5 | 5.0 | 0.50 | Starting Material |
| 2 | 3.8 | 5.0 | 0.76 | This compound |
This table presents an example set of data for illustrative purposes.
Preparative Chromatography for the Isolation of Pure this compound
When a high-purity sample of this compound is required for further research or as a standard, preparative chromatography is employed. This technique is an extension of analytical chromatography, but on a larger scale to isolate and purify significant quantities of a compound.
Column Chromatography
Column chromatography is a common preparative technique. A glass column is packed with a stationary phase, such as silica gel. The sample mixture is loaded onto the top of the column, and a solvent (eluent) is passed through the column. The components of the mixture separate as they travel down the column at different rates. Fractions are collected at the outlet of the column, and those containing the pure this compound are combined.
Fraction Analysis and Purity Confirmation
The purity of the collected fractions is typically monitored by an analytical technique like TLC or HPLC. Fractions that meet the desired purity level are combined. The solvent is then removed, usually by rotary evaporation, to yield the purified this compound. The final purity of the isolated compound is then confirmed using a high-resolution analytical method such as HPLC or GC-MS.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular geometries, electronic distributions, and the energies of different molecular states.
Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is particularly effective for determining optimized molecular geometries—the most stable arrangement of atoms in a molecule—and the structures of transition states, which are the high-energy configurations that molecules pass through during a chemical reaction. mdpi.com
While no specific DFT calculations for S-(Iodomethyl) ethanethioate have been published, this method could be employed to predict key structural parameters. For the ground state molecule, DFT would provide the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. For reactions involving this compound, such as nucleophilic substitution at the iodomethyl carbon, DFT could model the geometry of the transition state, providing crucial information about the reaction mechanism. For instance, in studies of oxidative addition reactions involving iodoalkanes, DFT has been instrumental in mapping out the geometries of reactants, transition states, and products.
Illustrative DFT-Predicted Geometrical Parameters for this compound
This table is a hypothetical representation of the type of data that would be generated from a DFT calculation. The values are not from published research.
| Parameter | Bond/Atoms | Predicted Value |
| Bond Length | C-I | ~2.15 Å |
| Bond Length | S-CH₂ | ~1.82 Å |
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C-S | ~1.78 Å |
| Bond Angle | C-S-CH₂ | ~100° |
| Bond Angle | S-CH₂-I | ~112° |
| Dihedral Angle | O=C-S-CH₂ | ~0° (syn-periplanar) |
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comtaylorandfrancis.com
For this compound, an FMO analysis would be expected to show the HOMO localized primarily on the sulfur and iodine atoms, indicating these are the most nucleophilic sites. Conversely, the LUMO would likely be the σ* (antibonding) orbital of the C-I bond. wikipedia.org A low-lying LUMO energy for this orbital would indicate that the carbon atom of the iodomethyl group is a strong electrophilic site, susceptible to nucleophilic attack. This is consistent with the known reactivity of iodoalkanes as good leaving groups in substitution reactions. wikipedia.org Reactivity descriptors, derived from the energies of these orbitals, can quantify properties like chemical potential, hardness, and electrophilicity. researchgate.net
Illustrative Reactivity Descriptors for this compound
This table is a hypothetical representation of the type of data that would be generated from an FMO analysis. The values are not from published research.
| Descriptor | Formula | Predicted Implication |
| HOMO Energy (E_HOMO) | - | High value suggests good nucleophilicity (electron-donating ability). |
| LUMO Energy (E_LUMO) | - | Low value suggests high electrophilicity (electron-accepting ability). |
| HOMO-LUMO Gap | E_LUMO - E_HOMO | A small gap indicates high chemical reactivity and polarizability. |
| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | Measures the overall tendency to attract electrons. |
| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | A small value indicates a "soft" molecule, which is more reactive. |
Molecular Dynamics Simulations of Reaction Pathways
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD can simulate reaction pathways, conformational changes, and the influence of solvent on molecular behavior. ecust.edu.cnacs.orgresearchgate.net
In the context of this compound, MD simulations could be used to study the dynamics of its reactions in solution. For example, a simulation could track the trajectory of a nucleophile as it approaches the molecule, showing the step-by-step process of bond breaking (C-I) and bond formation. This would provide a dynamic picture of the reaction, complementing the static view provided by DFT calculations of the transition state. MD is also particularly useful for understanding how solvent molecules interact with the reactant and influence the reaction's energy barrier and pathway.
Prediction of Regioselectivity and Stereoselectivity
Many organic molecules have multiple reactive sites, and predicting which site will react is a question of regioselectivity. Computational models, including those based on quantum mechanics and machine learning, are increasingly used to make these predictions. nih.govnih.govchemrxiv.orgrsc.orgoptibrium.com
This compound possesses at least two primary electrophilic centers: the carbonyl carbon and the methylene (B1212753) carbon bonded to the iodine. A nucleophile could potentially attack either site. Computational methods could predict the regioselectivity of such a reaction by calculating the activation energies for the attack at each site. The pathway with the lower energy barrier would be the favored one. Factors influencing this include the relative energies of the LUMOs associated with each site and steric hindrance. Stereoselectivity would become a key consideration if the reaction created a new chiral center.
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is a powerful tool for distinguishing between possible reaction mechanisms, such as those involving electron transfer, oxidative addition, or direct coordination. wikipedia.orglibretexts.org By calculating the energy profiles for different proposed pathways, chemists can determine the most likely mechanism.
A key reaction type for organoiodine compounds is oxidative addition, where a metal complex inserts itself into the carbon-iodine bond. rsc.orgresearchgate.net This process is central to many catalytic cycles. wikipedia.org Computational studies on the oxidative addition of iodomethane to metal centers have used DFT to map the potential energy surface, identifying intermediates and transition states. A similar approach applied to this compound could clarify whether its reaction with a low-valent metal complex proceeds via a concerted mechanism, an Sₙ2-type pathway, or a radical mechanism.
Applications of RRKM Theory for Reaction Rate Coefficients
Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to calculate the rate constants of unimolecular reactions in the gas phase. wikipedia.orgresearchgate.net It assumes that energy is rapidly distributed among all the vibrational modes of an energized molecule before it decomposes or isomerizes. wikipedia.org
While this compound is more commonly associated with bimolecular reactions, RRKM theory could be applied to predict the rate of its unimolecular decomposition under specific conditions, such as high temperatures or photochemical excitation. One possible unimolecular reaction is the homolytic cleavage of the C–I bond, which is the weakest bond in the molecule. wikipedia.org To apply RRKM theory, one would first need to compute the vibrational frequencies of the reactant and the transition state for the bond-breaking process using quantum chemistry methods like DFT. The theory would then provide a pressure- and energy-dependent rate coefficient for this decomposition.
Applications of S Iodomethyl Ethanethioate in Complex Organic Synthesis
Synthesis of Thiol and Thioether Derivatives
The thioacetate (B1230152) moiety of S-(Iodomethyl) ethanethioate serves as a masked thiol, which can be readily unmasked or further elaborated to generate a variety of organosulfur compounds. This functionality is pivotal in the synthesis of thiols, sulfides, and their oxidized derivatives.
Precursors for Thiols and other Organosulfur Compounds
This compound is a valuable precursor for the synthesis of thiols and other organosulfur compounds. The thioacetate group can be hydrolyzed under basic conditions to yield the corresponding thiol. This two-step process, involving the initial displacement of the iodide with a suitable nucleophile followed by hydrolysis of the thioacetate, provides a controlled method for introducing a thiol group into a molecule.
A notable application is in the synthesis of fluorinated analogs of organosulfur compounds found in garlic. In one such synthesis, S-(2-fluoro-2-propenyl)ethanethioate is prepared as a key intermediate. This is achieved by reacting 3-chloro-2-fluoroprop-1-ene (B1605417) with potassium thioacetate. The resulting thioacetate can then be converted to various other sulfur-containing compounds.
| Precursor | Reagent | Intermediate | Product |
| 3-chloro-2-fluoroprop-1-ene | Potassium thioacetate | S-(2-fluoro-2-propenyl)ethanethioate | Fluorinated organosulfur compounds |
Formation of Sulfides, Sulfoxides, and Sulfones
This compound is an effective reagent for the synthesis of sulfides (thioethers). The reaction typically proceeds via a nucleophilic substitution where a nucleophile displaces the iodide ion, followed by deacetylation of the thioacetate to generate a thiolate in situ. This thiolate can then react with an electrophile to form the sulfide (B99878).
Furthermore, the resulting sulfides can be selectively oxidized to produce sulfoxides and sulfones, which are important functional groups in many biologically active molecules. The degree of oxidation can often be controlled by the choice of oxidizing agent and reaction conditions. For instance, mild oxidizing agents may favor the formation of sulfoxides, while stronger oxidizing agents will lead to the corresponding sulfone.
| Starting Material | Reagent(s) | Intermediate | Product |
| This compound | 1. Nucleophile2. Base (for deacetylation)3. Electrophile | Thiolate | Sulfide |
| Sulfide | Mild Oxidizing Agent (e.g., H₂O₂) | - | Sulfoxide |
| Sulfide | Strong Oxidizing Agent (e.g., m-CPBA) | - | Sulfone |
Construction of Diverse Heterocyclic Scaffolds
The reactivity of this compound extends to the synthesis of various heterocyclic compounds, where the sulfur atom is incorporated into the ring system. These heterocycles are often of significant interest in medicinal chemistry due to their diverse biological activities.
Synthesis of Thietanes and Thietanose Nucleosides
A significant application of thioacetate-containing compounds is in the synthesis of thietanes, four-membered sulfur-containing heterocycles. nih.gov A common strategy involves the intramolecular cyclization of a molecule containing both a thioacetate and a leaving group. For example, the synthesis of thietanose nucleosides has been achieved through a process where a primary mesylate is displaced by potassium thioacetate to form a monothioacetate. nih.gov Subsequent treatment with a mild base promotes an intramolecular SN2 reaction, where the newly formed thiolate displaces a second leaving group to form the thietane (B1214591) ring. nih.gov
| Starting Material | Key Steps | Intermediate | Product |
| Dimesylate | 1. SN2 with KSAc2. Intramolecular SN2 cyclization | Monothioacetate | Thietane |
| 2,3-anhydro-D-ribofuranosides | 1. Mitsunobu reaction with thiolacetic acid2. Hydrolysis3. Intramolecular nucleophilic ring-opening | Thiolate | Thietanose nucleosides nih.gov |
Preparation of Pyrimidine (B1678525) Derivatives and Related Nitrogen-Sulfur Heterocycles
This compound can serve as a precursor for the synthesis of pyrimidine derivatives and other nitrogen-sulfur heterocycles. A common method for pyrimidine synthesis involves the condensation of an S-alkylisothiourea with a β-ketoester. nih.govbu.edu.eg this compound can be a source for the thiomethyl group in the formation of the S-alkylisothiourea intermediate. For instance, reaction of this compound with thiourea (B124793) would generate an isothiouronium salt, which upon treatment with a base, can then participate in the cyclocondensation reaction to form a 2-thiomethylpyrimidine derivative. These derivatives are versatile intermediates for further functionalization. nih.gov
| Reactant 1 | Reactant 2 | Intermediate | Product |
| S-Alkylisothiourea | β-ketoester | Condensation adduct | 4-Pyrimidone-2-thioether nih.gov |
| Halogenated enone | S-methylisothiourea | - | 2-Methylsulfanylpyrimidine bu.edu.eg |
Divergent Synthesis of Thiadiazoles and Oxadiazoles
The utility of S-alkyl ethanethioate derivatives has been demonstrated in the divergent synthesis of thiadiazoles and oxadiazoles. In a reported synthesis, 2-(chloromethyl)-1,3,4-thiadiazoles and -1,3,4-oxadiazoles react with thioacetic acid to form the corresponding S-[(1,3,4-thiadiazol-2-yl)methyl]- and S-[(1,3,4-oxadiazol-2-yl)methyl]ethanethioate intermediates. These intermediates are then converted in situ to the corresponding methanethiols, which subsequently react with 3-chloroacrylaldehydes to yield a series of 2-thienyl-substituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. This approach highlights the role of the ethanethioate as a stable precursor to a reactive thiol.
| Starting Heterocycle | Reagent | Intermediate | Final Product |
| 2-(Chloromethyl)-1,3,4-thiadiazole | Thioacetic acid | S-[(1,3,4-thiadiazol-2-yl)methyl]ethanethioate | 2-Aryl-5-(thiophen-2-yl)-1,3,4-thiadiazole |
| 2-(Chloromethyl)-1,3,4-oxadiazole | Thioacetic acid | S-[(1,3,4-oxadiazol-2-yl)methyl]ethanethioate | 2-Aryl-5-(thiophen-2-yl)-1,3,4-oxadiazole |
Strategies for Carbon-Carbon Bond Formation
The construction of carbon-carbon bonds is a cornerstone of organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors. This compound, with its reactive C-I bond, can serve as an electrophilic partner in reactions with various nucleophiles, leading to the formation of new carbon-carbon bonds.
While direct research on the application of this compound as a building block for aldehydes and ketones is not extensively documented in the available literature, its structure suggests a plausible role as a synthetic equivalent of a formyl or acetyl group. The general strategy would involve the initial nucleophilic substitution of the iodide, followed by the transformation of the resulting thioester into the desired carbonyl functionality.
One potential pathway involves the reaction of this compound with organometallic reagents, such as Grignard reagents or organolithium compounds. The nucleophilic carbon of the organometallic reagent would displace the iodide, forming a new carbon-carbon bond and yielding a more complex thioester. Subsequent hydrolysis of this thioester could then furnish the corresponding ketone.
| Entry | Organometallic Reagent (R-MgX) | Product (Thioester) | Expected Ketone (after hydrolysis) |
| 1 | Phenylmagnesium bromide | S-(2-Phenylethyl) ethanethioate | 1-Phenylpropan-2-one |
| 2 | Ethylmagnesium bromide | S-Propyl ethanethioate | Propan-2-one |
| 3 | Cyclohexylmagnesium bromide | S-(2-Cyclohexylethyl) ethanethioate | 1-Cyclohexylpropan-2-one |
For the synthesis of aldehydes, this compound could be considered a masked formaldehyde (B43269) equivalent. A plausible, though not experimentally verified, route could involve its reaction with a suitable nucleophile to introduce the acetylthiomethyl group (-CH₂SAc), followed by a reduction and hydrolysis sequence to unmask the aldehyde functionality.
The introduction of sulfur-containing functional groups is of significant interest in medicinal chemistry and materials science. This compound can theoretically serve as a reagent for the introduction of the methylthio group (-SMe) or other related sulfur moieties, although specific studies are scarce.
The reaction of this compound with a nucleophile would initially introduce the acetylthiomethyl group. Subsequent deacetylation would yield a methylthiolated product. This two-step process provides a pathway to incorporate a methylthioether functionality onto a target molecule.
| Entry | Nucleophile | Intermediate Product | Final Methylthiolated Product |
| 1 | Sodium phenoxide | S-(Phenoxymethyl) ethanethioate | (Methylthio)methyl phenyl ether |
| 2 | Sodium azide | S-(Azidomethyl) ethanethioate | (Azidomethyl)(methyl)sulfane |
| 3 | Diethylamine | S-((Diethylamino)methyl) ethanethioate | N-((Methylthio)methyl)diethylamine |
This table illustrates the potential synthetic utility of this compound for introducing sulfur-containing moieties based on predicted reactivity.
Synthesis of Unsymmetrical Disulfides
Unsymmetrical disulfides are important structural motifs in various biologically active molecules and are valuable intermediates in organic synthesis. While general methods for the synthesis of unsymmetrical disulfides are well-established, the specific use of this compound in this context has not been detailed in the reviewed literature. However, a plausible synthetic route can be proposed based on its chemical structure.
The synthesis could proceed via a two-step sequence. First, this compound would react with a thiol (R¹SH) in the presence of a base to form an unsymmetrical thioether thioester intermediate (R¹-S-CH₂-SAc). The second step would involve the reaction of this intermediate with a second, different thiol (R²SH) under conditions that promote disulfide exchange, leading to the formation of the desired unsymmetrical disulfide (R¹-S-S-R²) and methyl acetyl sulfide as a byproduct.
| Entry | Thiol 1 (R¹SH) | Thiol 2 (R²SH) | Expected Unsymmetrical Disulfide (R¹-S-S-R²) |
| 1 | Thiophenol | Benzyl mercaptan | Benzyl phenyl disulfide |
| 2 | Cysteine | Glutathione (B108866) | Cysteinylglutathione disulfide |
| 3 | Ethanethiol | Propanethiol | Ethyl propyl disulfide |
This table outlines a hypothetical pathway for the synthesis of unsymmetrical disulfides using this compound, as direct experimental evidence is not currently available.
S Iodomethyl Ethanethioate: Derivatives and Analogues in Chemical Research
Structural Modifications and their Impact on Reactivity
The reactivity of S-(Iodomethyl) ethanethioate in nucleophilic substitution reactions is intrinsically linked to its chemical structure. Modifications to either the S-iodomethyl group or the ethanethioate moiety can significantly influence the compound's electrophilicity and the stability of the transition state, thereby altering its reactivity. The primary mode of reaction for this compound is anticipated to be the bimolecular nucleophilic substitution (SN2) pathway, given the primary nature of the carbon bearing the iodide leaving group.
The key factors governing the reactivity of this compound and its derivatives are:
Nature of the Leaving Group: The carbon-iodine (C-I) bond is relatively weak and highly polarizable, making the iodide ion an excellent leaving group. This is a primary determinant of the compound's high reactivity.
Steric Hindrance: The accessibility of the electrophilic methylene (B1212753) carbon to an incoming nucleophile is crucial. Any structural modification that increases steric bulk around this carbon will hinder the backside attack characteristic of an SN2 reaction, thus decreasing the reaction rate.
Electronic Effects: The electron-withdrawing nature of the adjacent thioester group can influence the electrophilicity of the methylene carbon.
Impact of Structural Modifications:
| Structural Modification | Expected Impact on Reactivity (SN2) | Rationale |
| Substitution on the methyl group (e.g., S-(1-iodoethyl) ethanethioate) | Decrease | Increased steric hindrance at the reaction center, impeding nucleophilic attack. |
| Substitution on the acetyl group (e.g., S-(Iodomethyl) propionate) | Minimal | The electronic effect of the alkyl chain on the thioester carbonyl is generally small and has a negligible inductive effect on the distant reaction center. |
| Introduction of electron-withdrawing groups on the acetyl moiety | Increase | An electron-withdrawing group would increase the partial positive charge on the carbonyl carbon, which could have a minor activating effect on the adjacent methylene carbon through inductive effects. |
| Introduction of electron-donating groups on the acetyl moiety | Decrease | An electron-donating group would slightly decrease the electrophilicity of the carbonyl carbon and, by extension, the methylene carbon. |
These predictions are based on established principles of physical organic chemistry. libretexts.orgnih.govlibretexts.org The degree of these effects would need to be quantified through experimental kinetic studies.
Synthesis and Characterization of Substituted Ethanethioate Analogues
The synthesis of substituted analogues of this compound can be achieved through established methodologies for the preparation of S-alkyl thioesters. A common and effective method involves the reaction of a suitable alkyl halide with a thioacetate (B1230152) salt, such as potassium thioacetate.
A general synthetic scheme for preparing substituted this compound analogues is as follows:
General Synthetic Route:
Where X is a suitable leaving group, often a bromide or chloride, which is then displaced by the thioacetate nucleophile. To synthesize the iodo-derivatives, a subsequent Finkelstein reaction can be employed, where the corresponding chloro- or bromo-analogue is treated with sodium iodide in a suitable solvent like acetone (B3395972).
Example Synthesis of S-(2-Iodoethyl) ethanethioate:
Step 1: Synthesis of S-(2-Bromoethyl) ethanethioate: 1,2-dibromoethane (B42909) is reacted with one equivalent of potassium thioacetate in a polar aprotic solvent such as DMF or acetone. The reaction proceeds via an SN2 mechanism where the thioacetate displaces one of the bromide ions.
Step 2: Halogen Exchange to S-(2-Iodoethyl) ethanethioate: The resulting S-(2-bromoethyl) ethanethioate is then treated with an excess of sodium iodide in acetone. The insolubility of the resulting sodium bromide in acetone drives the equilibrium towards the formation of the desired S-(2-iodoethyl) ethanethioate.
Characterization of Substituted Ethanethioate Analogues:
The synthesized analogues would be characterized using a combination of spectroscopic techniques to confirm their structure and purity.
| Spectroscopic Technique | Expected Observations for a Generic Substituted S-Alkyl Ethanethioate |
| 1H NMR | Signals for the protons on the carbon adjacent to the sulfur atom would typically appear in the range of δ 2.0-3.0 ppm. libretexts.org The exact chemical shift and multiplicity would depend on the specific substitution pattern. Protons on the acetyl group would appear as a singlet around δ 2.3-2.4 ppm. |
| 13C NMR | The carbonyl carbon of the thioester would resonate in the region of δ 190-200 ppm. The carbon attached to the sulfur would appear in the range of δ 20-45 ppm. libretexts.org |
| Infrared (IR) Spectroscopy | A strong absorption band corresponding to the C=O stretching vibration of the thioester would be expected around 1690-1720 cm-1. wisc.edu |
| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak corresponding to the mass of the synthesized analogue. Common fragmentation patterns would include the loss of the acetyl group and cleavage of the C-S bond. libretexts.org |
Comparative Reactivity Studies of Halogenated Methyl Thioates (e.g., chloro- vs. iodomethyl)
In the context of nucleophilic substitution reactions, the nature of the halogen atom in S-(halomethyl) ethanethioates plays a critical role in determining the reactivity of the compound. The reactivity follows the general trend observed for alkyl halides in SN2 reactions: I > Br > Cl > F. libretexts.orgquora.comstudy.com Therefore, this compound is significantly more reactive than its chloro-analogue, S-(chloromethyl) ethanethioate.
The enhanced reactivity of the iodinated compound can be attributed to two primary factors:
Bond Strength: The carbon-iodine (C-I) bond is considerably weaker than the carbon-chlorine (C-Cl) bond. The C-I bond dissociation energy is approximately 234 kJ/mol, whereas the C-Cl bond dissociation energy is around 338 kJ/mol. The weaker C-I bond is more easily broken during the transition state of an SN2 reaction, leading to a lower activation energy and a faster reaction rate. reddit.com
Leaving Group Ability: The iodide ion (I⁻) is a much better leaving group than the chloride ion (Cl⁻). The ability of a leaving group is related to its stability as an independent species. Iodide is a larger, more polarizable ion, and the negative charge is dispersed over a larger volume, making it more stable in solution compared to the smaller, less polarizable chloride ion. The stability of the leaving group is a crucial factor in the rate-determining step of an SN2 reaction. reddit.commsu.edu
Interactive Data Table: Relative Reactivity of S-(Halomethyl) Ethanethioates in SN2 Reactions
| Compound | Halogen | C-X Bond Energy (kJ/mol) | Leaving Group (X⁻) Basicity (pKa of HX) | Relative Reactivity (Predicted) |
| S-(Chloromethyl) ethanethioate | Cl | ~338 | -7 | 1 |
| This compound | I | ~234 | -10 | >100 |
Note: The relative reactivity is an approximation based on general trends in SN2 reactions of alkyl halides and is expected to be significantly higher for the iodo-derivative. libretexts.orgmsu.edu
Experimental studies comparing the kinetics of nucleophilic substitution reactions for this compound and S-(chloromethyl) ethanethioate would be expected to show a significantly faster reaction rate for the iodo-compound, confirming the predictions based on fundamental principles of organic chemistry.
Historical Context and Evolving Research Landscape of S Iodomethyl Ethanethioate
Early Discoveries and Initial Synthetic Applications
Detailed historical accounts of the first synthesis and isolation of S-(Iodomethyl) ethanethioate are not prominently featured in readily accessible chemical literature. It is likely that the compound was first prepared as a reactive intermediate in the broader context of research into α-halo thioesters. These compounds, in general, were recognized for their utility as alkylating agents. The initial applications of this compound would have logically centered on its ability to introduce a protected thiol functionality onto a variety of nucleophilic substrates.
Early synthetic work involving related S-alkyl and S-acyl ethanethioates laid the groundwork for understanding the reactivity of the thioester moiety. For instance, the synthesis of various thioesters was explored to understand their chemical properties and potential applications. The development of methods to selectively cleave the thioester group to reveal the free thiol was a critical step, as this allowed for the use of the thioacetate (B1230152) group as a stable and easily handled thiol precursor.
Integration into Modern Organic Synthesis Methodologies
The true value of this compound has been realized in its integration into more complex, multi-step synthetic sequences characteristic of modern organic chemistry. Its role as a bifunctional reagent allows for the strategic introduction of a mercaptomethyl group in the synthesis of complex molecules.
One notable application is in the synthesis of molecules where a thiol group is required for biological activity or for further chemical modification. For example, in the development of potential metallo-β-lactamase inhibitors, a synthetic pathway was developed where a thioacetate group was introduced to serve as a protected thiol. This strategy prevents the premature and undesired reaction of a free thiol group during the synthetic sequence. In a specific example, S-((6-((benzylamino)(dimethoxyphosphoryl)methyl)pyridin-2-yl)methyl) ethanethioate was synthesized as a key intermediate. This highlights the use of the thioacetate moiety to mask a reactive thiol during the construction of a complex molecular framework.
The reactivity of the iodomethyl group makes this compound a potent electrophile for reactions with a wide range of nucleophiles, including amines, phenoxides, and carbanions. This allows for the covalent attachment of the CH2SCOCH3 fragment to a larger molecule. Subsequent deprotection of the thioacetate, typically through hydrolysis, liberates the free thiol, which can then participate in further reactions, such as disulfide bond formation or coordination to metal centers.
The table below summarizes the key reactive sites of this compound and their typical applications in modern synthesis.
| Functional Group | Reactive Site | Typical Reactions | Application in Synthesis |
| Iodomethyl | Carbon atom | Nucleophilic substitution | Introduction of a protected thiol moiety |
| Ethanethioate | Carbonyl carbon | Hydrolysis (deprotection) | Unmasking of the free thiol group |
Green Chemistry Principles in this compound Research
The principles of green chemistry are increasingly influencing the design and execution of chemical syntheses. mdpi.commdpi.commdpi.com While specific studies focusing on the "greenness" of this compound synthesis and application are not abundant, the general tenets of sustainable chemistry can be applied to its use.
Key green chemistry metrics, such as atom economy, E-factor (Environmental Factor), and Process Mass Intensity (PMI), provide a framework for evaluating the environmental impact of a chemical process. mdpi.commdpi.comresearchgate.net For the synthesis of this compound, a green approach would favor starting materials and reagents that are renewable, less hazardous, and lead to high yields with minimal waste generation.
In the context of its applications, the use of this compound as a protecting group for thiols can be viewed through a green chemistry lens. An ideal protecting group strategy involves high-yielding protection and deprotection steps that proceed under mild conditions and generate minimal and non-toxic byproducts. The efficiency of the introduction and removal of the thioacetyl group from this compound is a key factor in its environmental footprint within a larger synthetic plan.
Future research in this area could focus on developing more sustainable synthetic routes to this compound and exploring its use in environmentally benign solvent systems or under catalytic conditions to minimize waste and energy consumption. The application of green chemistry metrics can guide the optimization of reactions involving this versatile reagent. whiterose.ac.uk
Future Research Directions and Unexplored Avenues
Catalyst Development for Enhanced Selectivity and Efficiency
The carbon-iodine bond in S-(Iodomethyl) ethanethioate is the primary site for electrophilic reactivity, functioning as a potent alkylating agent. However, achieving high selectivity and efficiency, particularly in complex molecular environments, necessitates the development of advanced catalytic systems. Future research could productively focus on several key areas:
Transition-Metal Catalysis: Palladium and nickel complexes are well-established for activating carbon-halogen bonds. Research into Pd- or Ni-catalyzed cross-coupling reactions using this compound could enable the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. Catalyst design would be crucial to prevent undesired reactions with the thioester moiety. The development of ligand-supported catalysts could modulate the reactivity of the iodomethyl group, enhancing selectivity for specific nucleophiles.
Photoredox Catalysis: Visible-light photoredox catalysis offers a powerful method for generating carbon-centered radicals from alkyl halides. The relatively weak C–I bond in this compound makes it an ideal candidate for such transformations. Future studies could explore photoredox-mediated reactions to form novel bonds that are inaccessible through traditional ionic pathways, such as in Giese-type additions to electron-deficient alkenes.
A comparative table of potential catalytic strategies is presented below.
| Catalyst Type | Potential Reaction | Key Advantages | Research Focus |
| Palladium/Nickel Complexes | Cross-coupling (e.g., Suzuki, Sonogashira type) | Mild reaction conditions, high functional group tolerance | Ligand design to control reactivity and prevent thioester cleavage. |
| Photoredox Catalysts (e.g., Iridium, Ruthenium) | Radical additions, C-H functionalization | Access to novel radical-mediated pathways, high chemoselectivity. | Optimization of reaction conditions (light source, solvent) for efficient radical generation. |
| Lewis Acids (e.g., ZnCl₂, Sc(OTf)₃) | Friedel-Crafts alkylation, etherification | Enhanced electrophilicity of the C-I bond, potential for asymmetric catalysis. | Screening of acids for optimal activation without promoting side reactions. |
| Halogen Bond Donors | Nucleophilic substitution | Metal-free activation, mild conditions. | Design of effective and recyclable halogen bond donor catalysts. |
This table is interactive. Click on the headers to sort.
Novel Mechanistic Pathways and Reaction Discoveries
The dual functionality of this compound opens the door to discovering novel reaction pathways and synthetic methodologies. Its ability to act sequentially or in tandem as both an electrophile and a latent nucleophile (upon deprotection) is a key area for exploration.
Future research could investigate:
Tandem/Cascade Reactions: Designing one-pot reactions where this compound first acts as an alkylating agent, followed by an in-situ deprotection of the thioacetate (B1230152) to a thiol. This newly formed thiol could then participate in a subsequent reaction, such as an intramolecular cyclization or a Michael addition, leading to complex molecular architectures from simple precursors.
Radical-Mediated Transformations: Beyond photoredox catalysis, exploring thermally or chemically initiated radical reactions could unveil new pathways. Homolytic cleavage of the C-I bond can generate the CH3C(O)SCH2• radical, a reactive intermediate whose chemistry is largely unexplored. Its participation in cyclization, addition, or fragmentation reactions could lead to novel synthetic methods.
Generation of Reactive Intermediates: The compound could serve as a precursor to other reactive species. For example, treatment with a strong base could potentially lead to the formation of a thiocarbonyl ylide precursor through an elimination-addition mechanism, which could then be trapped in [3+2] cycloaddition reactions.
Advanced Functional Material Synthesis Utilizing this compound
The thioacetate group is a well-established and stable precursor to a thiol, a functional group widely used in materials science for its ability to form strong bonds with gold and other noble metal surfaces. rsc.org this compound could therefore serve as a powerful bifunctional linker for creating advanced, hierarchically structured materials. wiley.com
Surface Modification and Patterning: The iodomethyl group can be used to covalently attach the molecule to surfaces functionalized with nucleophiles (e.g., amine- or hydroxy-terminated polymers and self-assembled monolayers). Subsequent hydrolysis of the thioacetate group would then expose a dense layer of thiol functionalities. This two-step approach allows for the creation of highly functionalized surfaces for applications in sensing, catalysis, and biocompatible coatings. For instance, new functional initiators for cationic ring-opening polymerization have been developed to introduce a thiol moiety, using thioacetate as a stable protecting group. researchgate.netnih.gov
Polymer Synthesis and Modification: this compound could be employed as a functional initiator or chain-transfer agent in controlled radical polymerization techniques. This would produce polymers with a reactive iodo-group at one end and a protected thiol at the other, creating valuable macromolecular building blocks. Thioester functional polymers have garnered significant attention for applications ranging from responsive materials to bioconjugates. warwick.ac.uk
Synthesis of Functional Nanoparticles: The molecule could be used to modify the surface of pre-synthesized nanoparticles or to direct their assembly. By first reacting the iodomethyl group with a nanoparticle core, a shell of thioacetate groups can be installed. Deprotection would yield thiol-functionalized nanoparticles, which can be used for creating nanoparticle networks or for attaching biological ligands.
| Material Application | Role of this compound | Resulting Functionality | Potential Use |
| Self-Assembled Monolayers (SAMs) | Bifunctional linker | Covalent attachment via C-I bond, then deprotection to -SH | Biosensors, anti-fouling surfaces, patterned electronics |
| Polymer Synthesis | Functional initiator or end-capping agent | Creates α-iodo, ω-thioacetate telechelic polymers | Block copolymers, polymer brushes, drug-delivery vehicles |
| Nanoparticle Functionalization | Surface modification agent | Creates thiol-coated nanoparticles after deprotection | Targeted drug delivery, diagnostic imaging agents, nanocatalysts |
This table is interactive. Click on the headers to sort.
Interdisciplinary Research with Chemical Biology and Materials Science
The distinct chemical handles of this compound make it an attractive tool for interdisciplinary research, particularly at the interface of chemical biology and materials science, focusing on chemical transformations.
Development of Chemical Probes: In chemical biology, the iodomethyl group can act as a covalent warhead to alkylate nucleophilic amino acid residues (e.g., Cys, His) in proteins. nih.gov After labeling, the thioacetate group serves as a versatile handle. It is relatively stable but can be chemoselectively cleaved to reveal a thiol, which can then be tagged with a reporter molecule (like a fluorophore or biotin) via a thiol-specific reaction. uchicago.edu This "two-stage" labeling strategy could provide greater control and flexibility in studying protein function and localization. Thioesters are central to numerous biological reactions, and their unique reactivity allows them to be used in applications like native chemical ligation for protein synthesis. nih.govacs.orgnih.gov
Creation of Bio-functional Materials: Bridging materials science and biology, this compound could be used to construct sophisticated biomaterials. For example, a polymer scaffold could first be functionalized via the iodomethyl group. The exposed thioacetate moieties could then be deprotected to thiols, which are then used to immobilize peptides, enzymes, or antibodies via disulfide bond formation or maleimide (B117702) chemistry. This would allow for the creation of materials with specific biological activities, such as enzymatic microreactors, tissue engineering scaffolds that promote cell adhesion, or diagnostic surfaces for antibody capture.
By exploring these avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple bifunctional molecule into a key building block for innovation in synthesis, materials, and beyond.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
